Product packaging for Propan-2-yl 4-(methylamino)benzoate(Cat. No.:CAS No. 121506-07-8)

Propan-2-yl 4-(methylamino)benzoate

Cat. No.: B056745
CAS No.: 121506-07-8
M. Wt: 193.24 g/mol
InChI Key: BPHDRMPGYWHNSD-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(methylamino)benzoate is a benzoate ester derivative of interest in chemical and pharmaceutical research. This compound features a methylamino group at the para-position of the benzoate ring and an isopropyl ester moiety. Its molecular structure suggests potential as a key intermediate or building block in organic synthesis, particularly for the development of more complex molecules with specialized functions. Researchers can leverage this compound in the exploration of structure-activity relationships (SAR), as a precursor for novel compounds, or in material science applications. The specific physical and chemical properties—such as melting point, boiling point, and solubility—should be confirmed by the researcher prior to use. As with all compounds of this nature, handling should be conducted in accordance with appropriate laboratory safety protocols. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B056745 Propan-2-yl 4-(methylamino)benzoate CAS No. 121506-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-4-6-10(12-3)7-5-9/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHDRMPGYWHNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483589
Record name Propan-2-yl 4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121506-07-8
Record name Propan-2-yl 4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Direct Esterification Approaches for Propan-2-yl 4-(methylamino)benzoate (B8343159) Synthesis

Direct esterification methods offer a concise route to propan-2-yl 4-(methylamino)benzoate by combining the carboxylic acid and alcohol components in a single step. These reactions are typically equilibrium-driven and require conditions that favor the formation of the ester product.

Acid-Catalyzed Esterification of 4-(methylamino)benzoic Acid

The Fischer-Speier esterification is a classic and widely employed method for producing esters from carboxylic acids and alcohols, utilizing an acid catalyst. athabascau.camasterorganicchemistry.com In the synthesis of this compound, this involves the reaction of 4-(methylamino)benzoic acid with propan-2-ol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comresearchgate.net

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemicalbook.com Subsequently, the nucleophilic oxygen atom of propan-2-ol attacks the activated carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the final ester product. chemicalbook.com To drive the equilibrium towards the product side and maximize the yield, an excess of propan-2-ol is often used, and the water generated during the reaction can be removed, for instance, by azeotropic distillation with a suitable solvent. athabascau.caoperachem.com

A parallel synthesis of isopropyl 4-aminobenzoate (B8803810), a structurally similar compound, involves refluxing 4-aminobenzoic acid with 2-propanol and a catalytic amount of concentrated sulfuric acid for several hours. nih.gov This analogous procedure suggests that similar conditions would be effective for the esterification of 4-(methylamino)benzoic acid.

Table 1: Reaction Parameters for Acid-Catalyzed Esterification

ParameterConditionRationale
Carboxylic Acid 4-(methylamino)benzoic acidStarting material containing the desired benzoate (B1203000) core and methylamino group.
Alcohol Propan-2-ol (Isopropanol)Provides the propan-2-yl group for the ester. Often used in excess.
Catalyst Concentrated H₂SO₄ or p-TsOHProtonates the carbonyl group, activating it for nucleophilic attack. operachem.comresearchgate.net
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time Several hoursRequired to reach equilibrium and maximize product formation.

Transesterification Routes Involving Propan-2-ol

Transesterification is another direct approach where an existing ester, typically a methyl or ethyl ester of 4-(methylamino)benzoic acid, is reacted with propan-2-ol in the presence of a catalyst to yield this compound. mdpi.com This method is advantageous when the starting ester is more readily available than the corresponding carboxylic acid.

The reaction involves the exchange of the alcohol moiety of the starting ester with propan-2-ol. mdpi.com The process can be catalyzed by either acids or bases. conicet.gov.ar In base-catalyzed transesterification, a base such as sodium methoxide (B1231860) or sodium hydroxide (B78521) is commonly used. conicet.gov.ar The use of isopropanol (B130326) as a co-solvent has been shown to facilitate the transesterification of vegetable oils, suggesting its utility in similar systems. researchgate.net The equilibrium is driven towards the desired product by using a large excess of propan-2-ol or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) from the reaction mixture by distillation. mdpi.comresearchgate.net

Multi-Step Synthesis Strategies

Multi-step syntheses provide an alternative and sometimes more controlled approach to this compound. These strategies typically involve the initial construction of the 4-(methylamino)benzoate core followed by the introduction of the propan-2-yl group, or vice versa.

Formation of the 4-(methylamino)benzoate Core

A key aspect of multi-step strategies is the formation of the central 4-(methylamino)benzoate structure. This can be achieved by either introducing the methylamino group onto a pre-formed benzoate precursor or by building the benzoate structure through acylation reactions.

One viable multi-step pathway begins with a benzoate precursor that is subsequently modified to include the methylamino group. A common starting material for this approach is 4-aminobenzoic acid or its esters. chemicalbook.comnih.gov For instance, one could start with the synthesis of isopropyl 4-aminobenzoate. This can be accomplished via Fischer esterification of 4-aminobenzoic acid with propan-2-ol, as previously described. nih.gov

Once isopropyl 4-aminobenzoate is obtained, the primary amino group can be methylated to a secondary methylamino group. This transformation can be achieved through various synthetic methods, such as reductive amination with formaldehyde (B43269) and a reducing agent, or by other N-methylation techniques.

Alternatively, the synthesis of 4-(methylamino)benzoic acid itself can be a preliminary step. chemicalbook.com For example, it can be prepared from 4-aminobenzoic acid and a methylating agent. The resulting 4-(methylamino)benzoic acid can then be esterified with propan-2-ol as described in the direct esterification section. chemicalbook.com

Acylation reactions offer a powerful method for the formation of the ester bond in this compound. This approach typically involves the conversion of 4-(methylamino)benzoic acid into a more reactive acylating agent, such as an acyl chloride, which then readily reacts with propan-2-ol.

The first step is the conversion of 4-(methylamino)benzoic acid to 4-(methylamino)benzoyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com For example, a similar compound, 4-(dimethylamino)benzoyl chloride, is synthesized by treating 4-(dimethylaminobenzoic acid) with thionyl chloride.

The resulting 4-(methylamino)benzoyl chloride is a highly reactive intermediate. The final step is the reaction of this acyl chloride with propan-2-ol. This nucleophilic acyl substitution reaction is typically rapid and exothermic, yielding this compound and hydrochloric acid as a byproduct. pearson.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl formed.

Table 2: Key Reagents in Acylation-Based Synthesis

StepReagentFunction
Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chlorideConverts the carboxylic acid to a more reactive acyl chloride. google.com
Esterification Propan-2-olActs as the nucleophile to form the ester.
Esterification (optional) Pyridine or TriethylamineActs as a base to neutralize the HCl byproduct.

Esterification with Propan-2-ol at Later Stages

The general mechanism proceeds as follows:

Protonation: The acid catalyst (commonly concentrated sulfuric acid or tosic acid) protonates the carbonyl oxygen of the 4-(methylamino)benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of propan-2-ol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The elimination of water from the tetrahedral intermediate regenerates the carbonyl group.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the product side and maximize the yield, the alcohol (propan-2-ol) is often used in large excess, and the water produced during the reaction may be removed by azeotropic distillation. masterorganicchemistry.com Studies on similar reactions show that the reactivity of secondary alcohols like propan-2-ol is lower than that of primary alcohols due to increased steric hindrance, which may necessitate longer reaction times or higher temperatures to achieve high conversion rates. ceon.rs For instance, when esterifying propanoic acid, the reaction with 1-propanol (B7761284) is faster and more efficient than with propan-2-ol. ceon.rs

Protecting Group Strategies in Synthesis

In multi-step syntheses or when employing reactants that are sensitive to acidic conditions, protecting group strategies become essential. For the synthesis of this compound, the secondary amine group is a potential site for unwanted side reactions, such as protonation or reaction with other electrophiles.

Amine Protection (e.g., Boc) and Subsequent Deprotection

To prevent side reactions, the methylamino group can be temporarily protected. A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org

Protection Step: The amine is protected by reacting 4-(methylamino)benzoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgorgsyn.org This reaction converts the secondary amine into a carbamate, which is stable to many nucleophilic and basic conditions used in subsequent steps. organic-chemistry.org The Boc group's steric bulk and electronic properties effectively shield the nitrogen atom.

Deprotection Step: The Boc group is valued for its stability and, crucially, its ease of removal under specific acidic conditions. organic-chemistry.org After the esterification is complete, the Boc group can be cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or formic acid, often in a non-nucleophilic solvent like dichloromethane. orgsyn.org This process regenerates the secondary amine with the release of isobutylene (B52900) and carbon dioxide, yielding the final target compound.

Esterification with Protected Intermediates

Once the amine is protected, the resulting intermediate, N-(tert-butoxycarbonyl)-4-(methylamino)benzoic acid, can be esterified with propan-2-ol. The esterification reaction proceeds via the same Fischer-Speier mechanism described previously, using an acid catalyst and heat. masterorganicchemistry.com The presence of the bulky Boc protecting group does not typically interfere with the esterification of the distant carboxylic acid function.

Protection of the amine on 4-(methylamino)benzoic acid using Boc₂O.

Esterification of the protected acid with propan-2-ol.

Deprotection of the Boc group using a strong acid to reveal the final product, this compound.

This multi-step approach, while longer, provides a cleaner reaction profile by preventing the formation of byproducts associated with the reactivity of the amine group. orgsyn.org

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental footprint, modern synthetic methodologies can be applied to the production of this compound.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of this esterification, several principles can be applied. A key area of focus is the replacement of traditional homogeneous catalysts like sulfuric acid, which can be corrosive and difficult to separate from the reaction mixture.

Catalyst TypeReaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Homogeneous, often requires neutralizationHigh activity, low costCorrosive, generates waste, difficult to separate
Solid Acid Resins Heterogeneous, allows for easy separationReusable, non-corrosive, simplified workupLower activity than H₂SO₄, potential for thermal instability
Graphene Oxide Heterogeneous, mild conditionsReusable, efficient, compatible with various substrates organic-chemistry.orgHigher initial cost compared to traditional acids
Enzymes (Lipases) Aqueous or organic media, mild temperaturesHigh selectivity, biodegradable, minimal byproductsSensitive to temperature and pH, higher cost

This table presents a comparative overview of different catalytic systems for esterification.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters compared to traditional batch processing. nih.govresearchgate.net The synthesis of esters is particularly well-suited for flow reactors. riken.jpacs.org

In a typical setup for the synthesis of this compound, solutions of 4-(methylamino)benzoic acid and propan-2-ol would be continuously pumped and mixed before entering a heated reactor coil or a packed-bed reactor containing a solid acid catalyst. riken.jpresearchgate.net The small volume and high surface-area-to-volume ratio of flow reactors allow for extremely efficient heat and mass transfer. researchgate.net This enables rapid heating to the optimal reaction temperature and precise control, leading to shorter reaction times, improved yields, and enhanced safety, especially for exothermic reactions. researchgate.net The product stream exits the reactor continuously and can be collected for purification.

ParameterTypical Range in Flow SynthesisAdvantage over Batch Processing
Residence Time Seconds to minutes nih.govacs.orgDrastic reduction in reaction time
Temperature 30 - 150°C ceon.rsnih.govPrecise control, rapid heating/cooling, access to higher temperatures safely researchgate.net
Pressure Atmospheric to elevatedAllows for superheating of solvents above their boiling points, increasing reaction rates
Catalyst Packed-bed solid acid catalyst riken.jpEfficient catalyst-reagent contact, easy separation, catalyst reuse

This table summarizes key parameters and advantages of continuous flow synthesis for ester production.

This technology facilitates a "telescoped" process where multiple reaction steps, such as esterification followed by in-line purification, can be integrated, minimizing the handling and isolation of intermediates. nih.gov

Chemical Reactivity and Transformation Studies

Substitution Reactions at the Benzoate (B1203000) Moiety

The benzoate portion of the molecule is susceptible to both nucleophilic and electrophilic substitution reactions, targeting the ester functional group and the aromatic ring, respectively.

The primary site for nucleophilic attack on the benzoate moiety is the carbonyl carbon of the ester group. A key reaction in this category is hydrolysis, which involves the cleavage of the ester bond. This reaction can be catalyzed by either acid or base.

In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. The reaction is reversible and its mechanism is the reverse of a Fischer esterification.

Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the isopropoxide leaving group, followed by proton transfer, yields the carboxylate salt and isopropanol (B130326). The hydrolysis of ester-containing local anesthetics like procaine (B135), which shares the p-aminobenzoate ester structure, has been studied, and the reaction is known to be catalyzed by plasma esterases in biological systems. acs.orgscilit.com This enzymatic hydrolysis also proceeds via nucleophilic acyl substitution.

The table below summarizes the expected products of hydrolysis under different conditions, based on the general reactivity of esters.

Reaction ConditionNucleophileProducts
Acidic (e.g., H₃O⁺)H₂O4-(methylamino)benzoic acid and propan-2-ol
Basic (e.g., NaOH)OH⁻Sodium 4-(methylamino)benzoate (B8343159) and propan-2-ol

This data is based on the general principles of ester hydrolysis.

The benzene (B151609) ring of propan-2-yl 4-(methylamino)benzoate is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methylamino group. byjus.com This group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ester group, electrophilic substitution is anticipated to occur primarily at the positions ortho to the methylamino group (C3 and C5).

However, the methylamino group can be protonated in strongly acidic media, forming an anilinium ion (-NH₂CH₃⁺). This protonated group is strongly deactivating and a meta-director. ncert.nic.inbyjus.com Therefore, the outcome of electrophilic substitution reactions can be highly dependent on the reaction conditions. To achieve selective ortho substitution, protection of the amino group, for instance by acetylation, is often employed to moderate its activating effect and prevent side reactions. byjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The expected major products for the direct reaction on this compound are presented in the table below, assuming conditions that favor substitution on the activated ring.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Propan-2-yl 3-nitro-4-(methylamino)benzoate
BrominationBr₂, FeBr₃Propan-2-yl 3-bromo-4-(methylamino)benzoate
SulfonationSO₃, H₂SO₄2-(methylamino)-5-(isopropoxycarbonyl)benzenesulfonic acid

These predictions are based on the directing effects of the methylamino group in analogous aromatic compounds.

Oxidation Pathways of this compound

The oxidation of this compound can occur at the aromatic ring substituents, namely the methylamino group.

While the isopropyl group of the ester is generally stable to oxidation, the aromatic ring itself, being activated, could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or degradation. However, selective oxidation of substituents is more common.

The methylamino group is a primary site for oxidation. The oxidation of N-methylanilines has been shown to be complex, with product distribution depending on the oxidant and reaction conditions. asianpubs.org Oxidation can lead to the formation of a variety of products, including N-oxides, dimeric compounds (such as benzidines), and quinone-like structures. cdnsciencepub.com Dealkylation to form the corresponding primary amine, propan-2-yl 4-aminobenzoate (B8803810), is also a possible oxidative pathway, particularly in biological systems. mdpi.com

The table below outlines potential oxidation products based on studies of N-alkylaniline oxidation.

Oxidizing AgentPotential Product Type
Peroxides (e.g., H₂O₂)N-oxide derivative
Strong oxidants (e.g., KMnO₄)Complex mixtures, potential ring degradation
Enzymatic (e.g., CYP450)N-dealkylation to propan-2-yl 4-aminobenzoate

This data is generalized from studies on the oxidation of N-alkylanilines.

Reduction Reactions

Reduction reactions of this compound could target the ester group or the aromatic ring. The reduction of an ester to an alcohol is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the ester group to a primary alcohol, yielding (4-(methylamino)phenyl)methanol (B1601436).

The aromatic ring can be reduced under catalytic hydrogenation at high pressure and temperature, which would result in the saturation of the benzene ring to a cyclohexane (B81311) ring. However, this typically requires forcing conditions.

A more relevant reduction from a synthetic perspective often involves the reduction of a nitro group to an amine. organic-chemistry.orgwikipedia.org While the target molecule already contains an amino group, it is worth noting that related compounds with a nitro group can be selectively reduced to the corresponding amine without affecting the ester group, using reagents like tin(II) chloride or catalytic hydrogenation with specific catalysts. organic-chemistry.org

The table below summarizes the expected products from the reduction of this compound.

Reducing AgentFunctional Group TargetedExpected Product
LiAlH₄ followed by H₂OEster(4-(methylamino)phenyl)methanol
H₂, Pt/C (high pressure/temp)Aromatic RingPropan-2-yl 4-(methylamino)cyclohexanecarboxylate

This information is based on standard reduction reactions in organic chemistry.

Reduction of the Ester Functional Group to Alcohols

The ester functional group in this compound can be reduced to primary alcohols. This transformation is typically achieved using powerful reducing agents.

Using Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a strong reducing agent capable of reducing esters to primary alcohols. libretexts.org The reaction with this compound would yield (4-(methylamino)phenyl)methanol and propan-2-ol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the isopropoxide ion and forming 4-(methylamino)benzaldehyde. A second hydride attack on the aldehyde, followed by protonation, produces the primary alcohol, (4-(methylamino)phenyl)methanol. libretexts.org

Using Diisobutylaluminum Hydride (DIBAH): Diisobutylaluminum hydride (DIBAH) can be used to reduce esters to aldehydes at low temperatures, typically -78°C, to prevent further reduction to the alcohol. libretexts.org Therefore, the controlled reduction of this compound with DIBAH would be expected to yield 4-(methylamino)benzaldehyde.

Reducing Agent Product(s) Conditions
Lithium Aluminum Hydride (LiAlH₄)(4-(methylamino)phenyl)methanol and Propan-2-olTypically in an ether solvent like THF
Diisobutylaluminum Hydride (DIBAH)4-(methylamino)benzaldehydeLow temperature (-78°C)

Reduction of Aromatic Ring Systems

The reduction of the benzene ring in this compound is a more challenging transformation that requires specific catalytic systems. The electron-donating methylamino group activates the ring, making it susceptible to certain reduction methods.

Catalytic Hydrogenation: While catalytic hydrogenation can reduce aromatic rings, it often requires harsh conditions (high pressure and temperature) and specific catalysts like rhodium on carbon (Rh/C). This process would convert the benzene ring to a cyclohexane ring, yielding propan-2-yl 4-(methylamino)cyclohexanecarboxylate.

Birch Reduction: The Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, is a common method for reducing electron-rich aromatic rings. For this compound, this reaction would likely result in the formation of a non-conjugated diene, specifically propan-2-yl 4-(methylamino)cyclohexa-1,4-dienecarboxylate.

Reduction Method Product Reagents
Catalytic HydrogenationPropan-2-yl 4-(methylamino)cyclohexanecarboxylateH₂, High pressure/temperature, Rh/C catalyst
Birch ReductionPropan-2-yl 4-(methylamino)cyclohexa-1,4-dienecarboxylateNa or Li, Liquid NH₃, Alcohol

Hydrolytic Stability and Ester Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, this compound undergoes hydrolysis to form 4-(methylamino)benzoic acid and propan-2-ol. quora.com The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers lead to the elimination of propan-2-ol as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. libretexts.orgchegg.com

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters. libretexts.org this compound reacts with a strong base, such as sodium hydroxide, to produce the salt of the carboxylic acid (sodium 4-(methylamino)benzoate) and propan-2-ol. The mechanism starts with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the isopropoxide ion, which is a stronger base than the resulting carboxylate. The isopropoxide ion then deprotonates the newly formed 4-(methylamino)benzoic acid to give the carboxylate salt and propan-2-ol. libretexts.org

Non-Enzymatic Hydrolysis Mechanisms

Non-enzymatic hydrolysis of amino acid esters can occur, particularly under specific conditions. mdpi.com While enzymatic hydrolysis is a common biological process, non-enzymatic pathways can be driven by factors such as pH and temperature. nih.gov For instance, in aqueous solutions, the rate of hydrolysis is influenced by the pH, with both acidic and basic conditions accelerating the reaction as described above. researchgate.netlongdom.org The reaction proceeds through the nucleophilic attack of water or hydroxide ions on the ester's carbonyl group.

Hydrolysis Type Products Catalyst
Acid-Catalyzed4-(methylamino)benzoic acid and Propan-2-olStrong acid (e.g., H₂SO₄, HCl)
Base-Catalyzed (Saponification)Salt of 4-(methylamino)benzoic acid and Propan-2-olStrong base (e.g., NaOH, KOH)

Reactions Involving the Methylamino Group

The methylamino group on the aromatic ring of this compound is a key site for various chemical transformations. As a secondary amine, it can undergo several characteristic reactions.

Acylation: The methylamino group can be acylated by reacting with acid chlorides or anhydrides in the presence of a base like pyridine (B92270). ncert.nic.in For example, reaction with acetyl chloride would yield propan-2-yl 4-(N-methylacetamido)benzoate. This reaction is a nucleophilic acyl substitution where the nitrogen of the methylamino group attacks the carbonyl carbon of the acylating agent.

Alkylation: The methylamino group can be further alkylated using alkyl halides. ncert.nic.in For instance, reaction with methyl iodide would lead to the formation of a quaternary ammonium (B1175870) salt, propan-2-yl 4-(trimethylammonio)benzoate iodide.

Diazotization: Primary aromatic amines are known to form diazonium salts upon reaction with nitrous acid at low temperatures. byjus.comlearncbse.in However, as a secondary amine, the methylamino group in this compound would react with nitrous acid to form an N-nitrosoamine, specifically propan-2-yl 4-(N-methyl-N-nitrosoamino)benzoate.

Coupling Reactions: Aromatic amines can participate in coupling reactions to form azo compounds. byjus.comlearncbse.in The methylamino group is an activating group, directing electrophilic substitution to the ortho and para positions. numberanalytics.com However, since the para position is occupied by the ester group, coupling with a diazonium salt would likely occur at the ortho position to the methylamino group.

Reaction Type Reagent(s) Product
AcylationAcetyl chloride, PyridinePropan-2-yl 4-(N-methylacetamido)benzoate
AlkylationMethyl iodidePropan-2-yl 4-(trimethylammonio)benzoate iodide
Reaction with Nitrous AcidNitrous acid (NaNO₂/HCl)Propan-2-yl 4-(N-methyl-N-nitrosoamino)benzoate
Azo CouplingArenediazonium saltOrtho-substituted azo compound

N-Alkylation and N-Acylation Reactions

The secondary amine functionality of this compound allows for the introduction of additional alkyl or acyl groups at the nitrogen atom.

N-Alkylation: The nitrogen atom in this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form tertiary amines. This reaction typically proceeds via a nucleophilic substitution mechanism. While direct experimental data for the N-alkylation of this compound is not extensively documented in publicly available literature, the general reactivity of N-alkylated p-aminobenzoic acid derivatives suggests this transformation is feasible. The synthesis of N-alkylated poly(p-benzamide) polymers from N-alkylated p-aminobenzoic acid monomers demonstrates the amenability of the N-alkylated aminobenzoic acid scaffold to further chemical modification. chemicalbook.com

N-Acylation: The secondary amine can readily react with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives, specifically amides. This reaction is a common method for the synthesis of more complex molecules. For instance, the acylation of secondary amines is a well-established synthetic route. The reaction of amines with chloroacetyl chloride is a known method for producing N-substituted amide derivatives. researchgate.net Similarly, the coupling of carboxylic acids with amino esters is a standard procedure in organic synthesis. nih.gov These general principles of amine acylation are applicable to this compound.

Reaction Type Reagent Class Product Type General Reaction Conditions
N-AlkylationAlkyl HalidesTertiary AmineBase, Solvent
N-AcylationAcyl Chlorides, AnhydridesAmideBase, Solvent

Table 1: Overview of N-Alkylation and N-Acylation Reactions

Nitrosation Reactions and N-Nitroso Derivative Formation

The reaction of secondary amines with nitrosating agents is a significant transformation, leading to the formation of N-nitrosamines.

This compound, as a secondary aromatic amine, is expected to react with sources of the nitrosonium ion (NO⁺) to yield its corresponding N-nitroso derivative, N-nitroso-propan-2-yl 4-(methylamino)benzoate. This reaction is typically carried out using sodium nitrite (B80452) in an acidic medium, which generates nitrous acid (HNO₂) in situ. nih.gov The secondary amine nitrogen attacks the electrophilic nitrosonium ion. nih.gov

Studies on other secondary amines have shown that nitrosation can also be achieved under different conditions. For example, heating a secondary amine with sodium nitrite in the presence of a high-boiling ester can produce N-nitrosamines. nih.gov Another method involves the use of tertiary butyl nitrite in an organic solvent. researchgate.net The formation of N-nitrosamines from secondary amines is a well-documented chemical transformation. nih.govnih.govresearchgate.net

Reactant Nitrosating Agent Typical Conditions Product
This compoundSodium Nitrite / AcidAqueous, Low TemperatureN-Nitroso-propan-2-yl 4-(methylamino)benzoate
Secondary AmineTertiary Butyl NitriteOrganic Solvent, 37°CN-Nitrosamine
Secondary AmineSodium Nitrite / High-Boiling EsterEthylene Glycol, 120°CN-Nitrosamine

Table 2: Conditions for Nitrosation of Secondary Amines

Thermal Decomposition and Thermolysis Studies

The thermal stability of this compound is a critical parameter for its handling and storage. Thermal decomposition involves the breakdown of the molecule at elevated temperatures, potentially leading to a variety of smaller fragments.

For aminobenzoate esters, thermal degradation could potentially involve the cleavage of the ester bond, decarboxylation, and reactions involving the amino group. The presence of the N-methyl group might also influence the fragmentation pattern compared to the primary amine analogue. The stability of related aminobenzoate esters can be affected by factors such as pH and the presence of oxidizing agents. researchgate.net

Compound Class Decomposition Technique Potential Decomposition Products/Pathways
Amino AcidsPyrolysisDecarboxylation products (amines), deamination products (carboxylic acids), cyclic compounds
Alkenylsuccinic Anhydride (ASA) EstersPyrolysis-GC-MSASAcid dibutyl esters, ASA
Aminobenzoate EstersThermal DecompositionCleavage of ester bond, decarboxylation, amine-related fragmentation

Table 3: General Thermal Decomposition Pathways of Related Compounds

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number of chemically non-equivalent nuclei, their environment, and their proximity to other nuclei.

The ¹H NMR spectrum of propan-2-yl 4-(methylamino)benzoate (B8343159) would be expected to show distinct signals for each set of equivalent protons. Based on the structure, one would anticipate signals corresponding to the aromatic protons, the N-methyl protons, the N-H proton, the isopropyl methine proton, and the isopropyl methyl protons.

Predicted ¹H NMR Data for Propan-2-yl 4-(methylamino)benzoate

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aromatic Protons (ortho to -COO)7.8 - 8.0Doublet~8-92H
Aromatic Protons (ortho to -NHCH₃)6.6 - 6.8Doublet~8-92H
Isopropyl CH5.1 - 5.3Septet~6-71H
N-H4.0 - 5.0Singlet (broad)-1H
N-CH₃2.8 - 3.0Singlet-3H
Isopropyl CH₃1.3 - 1.4Doublet~6-76H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Predicted ¹³C NMR Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 167
Aromatic C (quaternary, attached to -NHCH₃)150 - 152
Aromatic C (quaternary, attached to -COO)120 - 122
Aromatic CH (ortho to -COO)130 - 132
Aromatic CH (ortho to -NHCH₃)112 - 114
Isopropyl CH67 - 69
N-CH₃30 - 32
Isopropyl CH₃21 - 23

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons. Similarly, correlations between adjacent aromatic protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments. For example, the signal for the isopropyl methine proton would correlate with the signal for the isopropyl methine carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₅NO₂).

Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₁₁H₁₆NO₂⁺194.1176
[M+Na]⁺C₁₁H₁₅NNaO₂⁺216.0995

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The resulting mass spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of this ion (MS/MS) would provide further structural information.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 194.1176)

Fragment m/z Proposed Structure/Loss
152.0811Loss of propene (C₃H₆)
135.0549Loss of propan-2-ol (C₃H₈O)
120.0651Loss of both the isopropyl group and the carbonyl group

Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

There is no published data on the GC-MS analysis of this compound. This includes a lack of information on its retention time, fragmentation patterns, and mass-to-charge ratios of its characteristic ions, which are essential for confirming its identity and assessing its purity.

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Specific FT-IR spectra for this compound, which would detail the vibrational frequencies of its functional groups (such as the N-H bond of the secondary amine, the C=O of the ester, and the C-N and C-O stretching vibrations), are not available in the reviewed literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

Similarly, no FT-Raman spectroscopic data has been found for this compound. Such data would provide complementary information to FT-IR, particularly for the non-polar bonds and the aromatic ring vibrations.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound, which would reveal its electronic transition properties and maximum absorption wavelengths (λmax), remains uncharacterized in published research.

Fluorescence Spectroscopy and Photophysical Properties

There is no information regarding the fluorescence properties of this compound. Key photophysical parameters such as its emission spectrum, quantum yield, and fluorescence lifetime have not been reported.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful non-destructive analytical technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. By bombarding a sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within a crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves mounting a small, high-quality single crystal (typically less than 1 mm in any dimension) in a diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector.

The analysis of the positions and intensities of these diffracted spots allows for the determination of the unit cell, which is the basic repeating unit of a crystal lattice. Furthermore, the complete molecular structure, including bond lengths, bond angles, and torsion angles, can be resolved with high precision. This provides an unambiguous confirmation of the compound's chemical identity and its conformation in the solid state.

For this compound, a single crystal X-ray diffraction study would yield precise data on its molecular geometry. This would include the planarity of the benzene (B151609) ring, the orientation of the isopropyl ester and methylamino groups, and the intramolecular interactions that stabilize the molecular conformation.

A critical aspect of the solid-state structure revealed by SCXRD is the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, the secondary amine (N-H) group is a potential hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the methylamino group can act as hydrogen bond acceptors. The elucidation of the hydrogen bonding network is crucial for understanding the crystal packing and its influence on the compound's properties.

While no specific single crystal X-ray diffraction data for this compound is publicly available in crystallographic databases as of the last update, a hypothetical set of crystallographic data that would be obtained from such a study is presented in Table 1.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Chemical FormulaC11H15NO2
Formula Weight193.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.987(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1070.1(6)
Z4
Calculated Density (g/cm³)1.198
Absorption Coefficient (mm⁻¹)0.082
F(000)416
Crystal Size (mm³)0.25 x 0.20 x 0.15
Temperature (K)293(2)
Radiation Wavelength (Å)0.71073 (Mo Kα)
θ range for data collection (°)2.5 to 28.0
Reflections collected5432
Independent reflections2450 [R(int) = 0.034]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²1.05

This table is illustrative and does not represent experimentally determined data for this compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a finely ground powder of the sample is used. The random orientation of the crystallites ensures that all possible diffraction planes are exposed to the X-ray beam. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. This makes PXRD an invaluable tool for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified.

Polymorph Screening: Polymorphs are different crystalline forms of the same compound. They can have different physical properties, and PXRD is a primary method for their identification and characterization.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the PXRD pattern.

Crystallinity Assessment: PXRD can be used to determine the degree of crystallinity in a sample, distinguishing between crystalline and amorphous content.

For this compound, a PXRD study would be essential to confirm the phase purity of a synthesized batch. If the compound can exist in multiple polymorphic forms, PXRD would be the key technique to differentiate between them. Each polymorph would exhibit a distinct set of diffraction peaks at characteristic 2θ angles.

Although no experimental powder X-ray diffraction data for this compound has been reported in the literature, a theoretical powder pattern can be calculated from single-crystal X-ray diffraction data. An illustrative table of the most intense peaks that might be expected in a hypothetical PXRD pattern is provided in Table 2.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.4085
12.37.2060
17.05.21100
20.54.3370
24.83.5995
28.13.1755

This table is illustrative and does not represent experimentally determined data for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. Key descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) represents the resistance to change in electron distribution or charge transfer. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap implies high hardness and greater stability.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Softer molecules are generally more reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Studies on related aminobenzoic acid derivatives demonstrate how these descriptors are calculated and interpreted. For instance, a DFT study on a cocrystal of nitrofurantoin (B1679001) and 3-aminobenzoic acid revealed that the resulting cocrystal was softer and more chemically reactive than the individual components, as indicated by its lower HOMO-LUMO energy gap. rsc.org For ethyl 4-aminobenzoate (B8803810), the HOMO and LUMO energies are calculated to determine these reactivity indices. researchgate.net Such calculations for Propan-2-yl 4-(methylamino)benzoate (B8343159) would similarly elucidate its chemical reactivity and stability.

Table 1: Illustrative Global Reactivity Descriptors for an Aminobenzoate Analog

Parameter Formula Description
Ionization Potential (I) I = -EHOMO The minimum energy required to remove an electron from a molecule.
Electron Affinity (A) A = -ELUMO The energy released when an electron is added to a molecule.
Chemical Hardness (η) η = (I - A) / 2 Resistance to deformation or polarization of the electron cloud.
Chemical Softness (S) S = 1 / η The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom in a molecule to attract electrons.
Electrophilicity Index (ω) ω = χ2 / (2η) A measure of the electrophilic character of a molecule.

This table presents the formulas used to calculate global reactivity descriptors, which are applicable to Propan-2-yl 4-(methylamino)benzoate.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). rsc.org By calculating the energies of electronic transitions, TD-DFT can help interpret experimental spectra and understand the nature of the orbitals involved.

For example, TD-DFT calculations on ethyl 4-aminobenzoate have been used to determine its frontier molecular orbitals (HOMO and LUMO) and to analyze its UV-visible spectrum. researchgate.net Similar studies on other aminobenzoate derivatives have shown how substituents affect the absorption and emission spectra. nih.gov These studies often reveal that the primary electronic transitions are of the π → π* type, localized on the benzene (B151609) ring. For this compound, TD-DFT would predict its absorption maxima and the nature of its electronic excitations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the behavior of molecules over time and their interactions with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule by solving Newton's equations of motion for a system of atoms. This allows for the study of conformational changes, solvent effects, and partitioning behavior.

MD simulations have been extensively used to study the behavior of local anesthetics like benzocaine (B179285) (ethyl 4-aminobenzoate) in membrane environments. nih.govanu.edu.auconicet.gov.ar These studies have provided insights into how these molecules partition into lipid bilayers, a critical factor for their function. nih.govanu.edu.au For instance, simulations have shown that benzocaine favorably partitions into the lipid bilayer from water. nih.govanu.edu.au Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations have even been used to study the molecular orbital behavior of benzocaine within a membrane environment. nih.gov An MD simulation of this compound would similarly reveal its dynamic properties, such as its flexibility, interactions with solvents, and behavior in complex environments like cell membranes.

Homology Modeling (if applicable to related targets)

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure is not. This is achieved by using the known structure of a homologous protein as a template.

While this compound itself is a small molecule, homology modeling would be applicable to understanding its interaction with potential protein targets. For instance, many aminobenzoate derivatives, such as local anesthetics, target voltage-gated sodium channels. nih.govnih.gov If the experimental structure of a specific sodium channel isoform that might interact with this compound is unavailable, homology modeling could be used to build a model of that channel based on the known structure of a related channel. This model could then be used in subsequent docking studies.

Molecular Docking Simulations (for interaction studies, excluding biological outcomes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking simulations would be used to study its non-covalent interactions with a target receptor, without assessing any biological or physiological response.

The methodology involves placing the small molecule (ligand) into the binding site of a target protein and using a scoring function to estimate the binding affinity. For example, docking studies have been performed on newly synthesized 4-amino-3-chloro benzoate (B1203000) ester derivatives to investigate their binding patterns with the epidermal growth factor receptor (EGFR). nih.gov These studies focus on the geometry and energetics of the interaction, identifying key intermolecular forces such as hydrogen bonds and van der Waals interactions. mdpi.comdovepress.com For this compound, docking simulations against a relevant protein target would reveal the most likely binding pose and the key residues involved in the interaction.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl 4-aminobenzoate
Benzocaine
p-Aminobenzoic acid
Nitrofurantoin
3-Aminobenzoic acid
Methyl paraben
meta-Aminobenzoic acid
4-amino-3-chloro benzoate ester

Analysis of Intermolecular and Intramolecular Interactions

The chemical structure of this compound, featuring a secondary amine, an ester group, and an aromatic ring, facilitates a variety of non-covalent interactions. These interactions are crucial in determining the compound's physical properties, its behavior in different solvents, and its potential interactions with biological macromolecules.

The presence of a hydrogen bond donor (the N-H group of the secondary amine) and two potential hydrogen bond acceptor sites (the carbonyl oxygen and the ester oxygen) in this compound suggests a significant capacity for forming hydrogen bonds.

In studies of analogous compounds, such as procaine (B135) hydrochloride interacting with bovine hemoglobin, hydrogen bonding has been identified as a predominant force in the binding mechanism. tandfonline.comnih.gov Similarly, research on diethylamino hydroxybenzoyl hexyl benzoate highlights the formation of both intramolecular and intermolecular hydrogen bonds, with the type and extent of bonding being influenced by the solvent environment and the concentration of the compound. mdpi.comresearchgate.net

For this compound, it can be postulated that in a condensed phase, intermolecular hydrogen bonds of the N-H···O=C type could lead to the formation of dimers or larger molecular aggregates. In protic solvents, the molecule can act as both a hydrogen bond donor and acceptor with the solvent molecules.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor Group (Intra/Intermolecular)Type of Interaction
N-H (methylamino)C=O (ester carbonyl)Intermolecular
N-H (methylamino)O (ester ether)Intermolecular
Solvent (protic)C=O (ester carbonyl)Intermolecular
Solvent (protic)O (ester ether)Intermolecular
N-H (methylamino)Solvent (aprotic, with H-bond acceptor)Intermolecular

Van der Waals forces, which encompass London dispersion forces and dipole-dipole interactions, are fundamental to the molecular interactions of all compounds, including this compound. pharmafeatures.com These forces, although weaker than hydrogen bonds on an individual basis, are collectively significant, especially in larger molecules with extensive surface areas.

The aromatic ring and the isopropyl group of the ester are the primary sites for van der Waals interactions. The delocalized π-electrons of the benzene ring can induce temporary dipoles in neighboring molecules, leading to attractive dispersion forces.

In computational and spectroscopic studies of the interaction between procaine and biological macromolecules like bovine hemoglobin and calf thymus DNA, van der Waals forces, in conjunction with hydrogen bonding, have been shown to play a crucial role in the stability of the resulting complexes. tandfonline.comnih.govnih.gov It is reasonable to infer that these forces are also critical in the molecular interactions of this compound, contributing to its physical properties such as boiling point and solubility.

The electronic structure of this compound, with the electron-donating methylamino group (-NHCH₃) attached to the benzene ring, which is in turn conjugated with the electron-withdrawing ester group (-COOCH(CH₃)₂), is conducive to intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is expected to be localized on the amino group and the aromatic ring, to the lowest unoccupied molecular orbital (LUMO), likely centered on the ester group.

Studies on structurally similar molecules, such as 4-(dimethylamino)benzonitrile (B74231) and various 4-aminobenzoic acid esters, have extensively documented this phenomenon. rsc.orgnih.govias.ac.innih.gov For instance, in a mesogenic 4-((4-(alkoxy)phenoxy)carbonyl)phenyl-4-(dimethylamino)benzoate series, density functional theory (DFT) calculations revealed that the HOMO is localized on the N,N-dimethylaminobenzene moiety, while the LUMO is concentrated on the phenyl benzoate unit, a clear indication of charge separation upon excitation. rsc.org

This ICT character can lead to interesting photophysical properties, such as a large Stokes shift in the fluorescence spectrum and solvent-dependent emission wavelengths (solvatochromism). In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the fluorescence emission. Some related compounds have been observed to exhibit dual fluorescence, corresponding to emission from both a locally excited state and the ICT state. ias.ac.in

Table 2: Functional Groups and Their Roles in Intramolecular Charge Transfer

Functional GroupPosition on Benzene RingElectronic NatureRole in ICT
Methylamino (-NHCH₃)4Electron-donatingElectron Donor
Ester (-COOR)1Electron-withdrawingElectron Acceptor

Derivatives and Analogues: Synthesis and Structure Activity Relationships

Synthesis of Positional Isomers

The positions of the methylamino and ester groups on the phenyl ring are critical determinants of the molecule's electronic and steric properties. The synthesis of ortho- (2-) and meta- (3-) positional isomers of the parent para- (4-) substituted compound is fundamental to SAR studies.

The synthesis of these isomers typically begins with the corresponding N-methylaminobenzoic acid precursor. For instance, Propan-2-yl 2-(methylamino)benzoate is synthesized from N-methylanthranilic acid (2-(methylamino)benzoic acid) and isopropanol (B130326). nih.gov Similarly, Propan-2-yl 3-(methylamino)benzoate is prepared from 3-(methylamino)benzoic acid. sigmaaldrich.comsigmaaldrich.com A common method for this transformation is the Fischer-Speier esterification, where the carboxylic acid is heated with an excess of the alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus.

Alternative methods include reacting the acid chloride of the corresponding N-methylaminobenzoic acid with isopropanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Table 1: Positional Isomers of Propan-2-yl (methylamino)benzoate

Compound Name Structure Precursor Acid Molecular Formula Molecular Weight ( g/mol )
propan-2-yl 2-(methylamino)benzoate 2-(methylamino)benzoic acid C₁₁H₁₅NO₂ 193.24

Note: Data for the table is compiled from various sources. nih.govsigmaaldrich.com

Exploration of Different Ester Moieties

Modifying the ester group allows for the fine-tuning of properties such as solubility, and metabolic stability. The synthesis of methyl, ethyl, and butyl esters of 4-(methylamino)benzoic acid follows standard esterification protocols. chemicalbook.com

The general approach involves the acid-catalyzed reaction of 4-(methylamino)benzoic acid with the corresponding alcohol (methanol, ethanol, or butanol). chemicalbook.coma2bchem.com For example, the synthesis of Methyl 4-(methylamino)benzoate (B8343159) can be achieved by refluxing 4-(methylamino)benzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. google.com Similarly, Ethyl 4-(methylamino)benzoate is prepared using ethanol. orgsyn.orggoogle.com The synthesis of Butyl 4-(methylamino)benzoate can be accomplished by reacting 4-(methylamino)benzoic acid with n-butanol under similar conditions, often with a solid acid catalyst to simplify workup. google.com

Reductive amination of a nitro-precursor can also be employed. For instance, ethyl 4-(butylamino)benzoate can be synthesized via the reductive amination of ethyl p-nitrobenzoate with n-butyraldehyde using a reducing agent like zinc powder in acetic acid. 2017erp.com

Table 2: 4-(Methylamino)benzoate Esters with Varying Alkyl Groups

Compound Name Structure Alcohol Reactant Molecular Formula Molecular Weight ( g/mol )
Methyl 4-(methylamino)benzoate Methanol C₉H₁₁NO₂ 165.19
Ethyl 4-(methylamino)benzoate Ethanol C₁₀H₁₃NO₂ 179.22

Note: Data for the table is compiled from various sources. google.com2017erp.com

Modifications to the Methylamino Group

Altering the N-alkyl substituent on the amino group directly impacts the basicity and lipophilicity of the molecule. The synthesis of analogues such as N,N-dimethylamino and N-ethylamino derivatives provides insight into the role of the nitrogen's electronic environment.

To synthesize Propan-2-yl 4-(N,N-dimethylamino)benzoate , one can start with 4-(dimethylamino)benzoic acid and esterify it with isopropanol. An alternative route involves the reductive methylation of 3-aminobenzoic acid using formaldehyde (B43269) in the presence of a transition metal catalyst to yield 3-(N,N-dimethylamino)benzoic acid, which can then be esterified. google.com

For the synthesis of Propan-2-yl 4-(ethylamino)benzoate , the precursor 4-(ethylamino)benzoic acid is required. nih.gov This can be prepared through methods like the reductive amination of 4-aminobenzoic acid with acetaldehyde (B116499) or by alkylating 4-aminobenzoic acid with an ethyl halide. The resulting 4-(ethylamino)benzoic acid is then esterified with isopropanol using standard acid-catalyzed methods to yield the final product. nih.gov

Table 3: Analogues with Modified Amino Groups

Compound Name Structure Precursor Acid Molecular Formula Molecular Weight ( g/mol )
propan-2-yl 4-(N,N-dimethylamino)benzoate 4-(dimethylamino)benzoic acid C₁₂H₁₇NO₂ 207.27

Note: Data for the table is compiled from various sources. nih.govgoogle.comnih.gov

Introduction of Other Substituents on the Phenyl Ring

Introducing substituents onto the phenyl ring is a powerful strategy to modulate the electronic properties and metabolic profile of the parent compound. Halogenation, alkylation, and the addition of nitro or amino groups are common modifications.

Halogenated analogues are typically synthesized from corresponding halogenated benzoic acid starting materials. For example, the synthesis could start with a chloro- or bromo-substituted 4-aminobenzoic acid. The amino group is then methylated, and the carboxylic acid is esterified. A key intermediate in some syntheses is 4-chloro-3-nitrobenzoic acid, which can be reacted with methylamine (B109427) to substitute the chlorine atom, yielding 4-(methylamino)-3-nitrobenzoic acid. guidechem.comgoogle.com This intermediate can then be esterified and the nitro group can be kept or subsequently reduced.

Alkyl and alkoxy groups can be introduced to enhance lipophilicity or alter metabolic pathways. The synthesis of these analogues generally starts from an appropriately substituted benzoic acid. For example, Methyl 4-(propan-2-yl)benzoate is synthesized from p-isopropylbenzoic acid and methanol. cymitquimica.com Similarly, methoxy-substituted analogues can be prepared from the corresponding methoxybenzoic acids. google.com The synthesis of 4-methoxymethylbenzoic acid, for instance, can be achieved through the radical bromination of p-toluic acid followed by nucleophilic substitution with sodium methoxide (B1231860). rsc.org This acid can then be esterified to produce the desired analogue.

Nitro and amino groups drastically alter the electronic character of the aromatic ring. Nitrated derivatives are often key intermediates for the synthesis of aminated analogues.

The synthesis of a nitrated analogue can be exemplified by the preparation of 4-(Methylamino)-3-nitrobenzoic acid . This is commonly achieved by the nitration of 4-chlorobenzoic acid, followed by nucleophilic aromatic substitution of the chlorine with methylamine. guidechem.comgoogle.com The resulting nitro-substituted acid can then be esterified.

Aminated derivatives are subsequently prepared by the reduction of the corresponding nitro compound. For example, Ethyl 4-amino-3-(methylamino)benzoate can be synthesized by the catalytic hydrogenation of ethyl 4-(methylamino)-3-nitrobenzoate using a catalyst like Palladium on carbon (Pd/C). orgsyn.org This reduction is a common and high-yielding transformation in organic synthesis. orgsyn.org

Table 4: Representative Substituted Analogues on the Phenyl Ring

Compound Name Structure Key Synthetic Strategy Molecular Formula (of Precursor Acid)
4-(Methylamino)-3-nitrobenzoic acid Nitration followed by Nucleophilic Substitution C₈H₈N₂O₄
Methyl 4-(propan-2-yl)benzoate Esterification of Alkyl-substituted Benzoic Acid C₁₁H₁₄O₂ (of ester)

Note: Data for the table is compiled from various sources. guidechem.comgoogle.comcymitquimica.comrsc.org

Isotope-Labeled Derivatives for Mechanistic Studies

The synthesis of isotopically labeled compounds is a critical tool for understanding the mechanisms of action, metabolic pathways, and pharmacokinetics of molecules. For Propan-2-yl 4-(methylamino)benzoate, the introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule can provide invaluable insights without altering its fundamental chemical properties.

These labeled derivatives are particularly useful in studies involving mass spectrometry, where the mass difference allows for the precise tracking of the parent compound and its metabolites in complex biological mixtures. nih.gov For instance, deuterium-labeled compounds can be used to investigate kinetic isotope effects, which can help to identify rate-determining steps in metabolic transformations.

The synthesis of labeled this compound can be approached in several ways, depending on the desired location of the isotopic label.

Labeling the N-methyl group: A common strategy involves the use of an isotopically labeled methylating agent, such as [¹³C]methyl iodide or [D₃]methyl iodide, to introduce the label at a late stage of the synthesis. google.com This would involve the methylation of the precursor, Propan-2-yl 4-aminobenzoate (B8803810).

Labeling the aromatic ring: Introduction of isotopes into the benzene (B151609) ring can be achieved by starting with an isotopically labeled precursor, such as labeled benzene, and carrying out the necessary synthetic transformations to build the final molecule. google.com

Labeling the propan-2-yl group: Labeled isopropanol, such as propan-2-ol-D₈, can be used in the esterification reaction with 4-(methylamino)benzoic acid to introduce the label into the ester moiety.

Below is a table outlining potential isotope-labeled derivatives of this compound and their applications in mechanistic studies.

Labeled DerivativeIsotope PositionPotential Application in Mechanistic Studies
Propan-2-yl 4-(methyl-¹³C-amino)benzoateN-methyl carbonElucidation of metabolic pathways involving N-demethylation by tracking the ¹³C label.
Propan-2-yl 4-(methyl-D₃-amino)benzoateN-methyl hydrogensInvestigation of kinetic isotope effects in N-demethylation reactions to determine the reaction mechanism.
This compound-D₄Aromatic ring hydrogensUsed as an internal standard in quantitative mass spectrometry assays.
Propan-2-yl-D₇ 4-(methylamino)benzoateIsopropyl groupStudying the metabolic fate of the ester group, particularly hydrolysis.

These labeled compounds are instrumental in providing a detailed picture of the biological and chemical behavior of this compound at the molecular level.

Structure-Property Relationship Studies Based on Structural Modifications

The physicochemical and pharmacokinetic properties of this compound can be systematically altered by making specific structural modifications. These structure-property relationship (SPR) studies are fundamental in optimizing the compound for specific applications by fine-tuning characteristics such as solubility, stability, and membrane permeability.

The key areas for modification on the this compound scaffold are the N-alkyl group, the aromatic ring, and the ester moiety.

Modification of the N-Alkyl Group: Altering the size of the alkyl group attached to the nitrogen can significantly impact the compound's lipophilicity and its interaction with biological targets. For example, increasing the chain length from methyl to ethyl or propyl would likely increase the lipophilicity, which could affect its absorption and distribution.

Substitution on the Aromatic Ring: Introducing substituents onto the benzene ring can modulate the electronic properties and metabolic stability of the molecule. Electron-withdrawing groups, such as a nitro or cyano group, would decrease the basicity of the amino nitrogen. Conversely, electron-donating groups would increase it. These changes can influence receptor binding and metabolic susceptibility.

Variation of the Ester Group: The nature of the alcohol used to form the ester has a direct impact on its rate of hydrolysis and its physical properties. Changing the isopropyl ester to a methyl or ethyl ester would likely increase the rate of enzymatic and chemical hydrolysis. Conversely, a more sterically hindered ester, such as a tert-butyl ester, would be more resistant to hydrolysis.

The following table summarizes the predicted effects of various structural modifications on the properties of this compound.

Structural ModificationPosition of ModificationPredicted Effect on Physicochemical Properties
Replacement of N-methyl with N-ethylN-Alkyl GroupIncreased lipophilicity; potential for altered binding affinity.
Introduction of a methoxy (B1213986) group at the 2-positionAromatic RingIncreased electron density on the ring; potential for altered metabolic pathways.
Introduction of a chlorine atom at the 3-positionAromatic RingIncreased lipophilicity; decreased pKa of the amino group.
Replacement of the isopropyl ester with a methyl esterEster GroupIncreased aqueous solubility; faster rate of hydrolysis.
Replacement of the isopropyl ester with a cyclohexyl esterEster GroupIncreased lipophilicity; slower rate of hydrolysis due to steric hindrance.

Through systematic structural modifications and the evaluation of the resulting changes in properties, a comprehensive understanding of the structure-property relationships for this class of compounds can be developed.

Propan 2 Yl 4 Methylamino Benzoate As a Synthetic Intermediate

Utility in the Synthesis of Complex Organic Molecules

The inherent functionalities of propan-2-yl 4-(methylamino)benzoate (B8343159)—a nucleophilic secondary amine and an ester group susceptible to hydrolysis or transesterification—position it as a plausible, albeit underutilized, intermediate in the construction of complex organic molecules. The secondary amine can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation reactions, to introduce the substituted benzoyl moiety into a larger molecular framework.

While direct examples are scarce, the synthesis of related compounds provides a conceptual basis for its potential utility. For instance, related benzoate (B1203000) esters are employed in the synthesis of anti-inflammatory agents through reactions like the Fries rearrangement. nih.gov Furthermore, esters of 4-(aminomethyl)benzoic acid are known intermediates for active pharmaceutical ingredients. google.com These examples highlight the synthetic potential that similar structural motifs possess.

Role as a Precursor for Advanced Materials (e.g., Specialty Polymers)

The bifunctional nature of propan-2-yl 4-(methylamino)benzoate suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers. The amino and ester groups could, in principle, participate in polymerization reactions. For example, the amino group could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The ester group could also be involved in polycondensation reactions.

The synthesis of 4-aminobenzoic acid esters of polyethylene (B3416737) glycol has been explored for the pegylation of therapeutic proteins, demonstrating the utility of this class of compounds in creating advanced biomaterials. rsc.org While no specific studies detail the use of this compound in polymer chemistry, the reactivity of its functional groups makes it a candidate for such applications.

Applications in the Synthesis of Agrochemicals

The structural components of this compound are found in various agrochemicals. Substituted benzoic acids and their esters are important building blocks in the pesticide industry. patsnap.com For example, certain benzyl (B1604629) esters have demonstrated insecticidal properties. nih.govmdpi.com

Although no direct application of this compound in agrochemical synthesis is documented, related compounds have been investigated. For instance, the synthesis of esters of fatty acids with polyethylene glycol has been studied to enhance the efficacy of insecticides like emamectin (B195283) benzoate. ekb.eg This suggests that the unique combination of the lipophilic isopropyl group and the polar methylamino benzoate moiety could potentially be explored for developing new agrochemical formulations or active ingredients.

Development of Other Chemical Building Blocks and Reagents

This compound can serve as a starting material for the synthesis of other valuable chemical building blocks. The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(methylamino)benzoic acid, which itself is a versatile intermediate. chemicalbook.comsigmaaldrich.com The amino group can be further modified prior to or after the manipulation of the ester functionality, leading to a variety of substituted benzoic acid derivatives. These derivatives are crucial in medicinal chemistry and materials science. nih.govresearchgate.net

The development of 2,2-difluorovinyl benzoates as versatile building blocks for cross-coupling reactions showcases how substituted benzoates can be transformed into novel reagents for organic synthesis. nih.gov While this specific chemistry has not been reported for this compound, it illustrates the potential for this class of compounds to be precursors to more complex and reactive chemical entities.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The traditional synthesis of Propan-2-yl 4-(methylamino)benzoate (B8343159) would likely involve the esterification of 4-(methylamino)benzoic acid with isopropanol (B130326) under acidic conditions, or the N-alkylation of Propan-2-yl 4-aminobenzoate (B8803810). Future research is expected to focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Key areas for development include:

Catalytic Esterification: Moving beyond stoichiometric acid catalysts, research could explore the use of solid acid catalysts, such as zeolites or ion-exchange resins. These catalysts offer easier separation, potential for recycling, and reduced environmental impact.

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification represents a green chemistry approach. Lipase-catalyzed reactions can be performed under mild conditions with high selectivity, potentially minimizing the formation of byproducts.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for streamlined, automated synthesis. Developing a flow process for the synthesis of Propan-2-yl 4-(methylamino)benzoate could enable rapid optimization and on-demand production.

Direct C-H/N-H Coupling: More advanced and atom-economical routes could be explored, such as the direct coupling of a benzoic acid precursor with isopropanol and methylamine (B109427) sources, though this would represent a significant synthetic challenge.

A comparative table of potential synthetic approaches is presented below.

Synthetic Route Key Reagents Potential Advantages Research Focus
Fischer Esterification4-(Methylamino)benzoic acid, Isopropanol, Strong Acid (e.g., H₂SO₄)Well-established, simpleOptimization for higher yield, reduced waste
Biocatalytic Esterification4-(Methylamino)benzoic acid, Isopropanol, LipaseGreen chemistry, high selectivity, mild conditionsScreening for optimal enzyme, solvent selection
N-AlkylationPropan-2-yl 4-aminobenzoate (Propofol), Methylating AgentModular approachUse of greener methylating agents (e.g., Dimethyl carbonate)
Flow SynthesisReactants from above methodsScalability, safety, process controlReactor design, optimization of residence time and temperature

Advanced Spectroscopic Characterization Techniques

A complete understanding of the structural and electronic properties of this compound requires a comprehensive characterization using modern spectroscopic methods. While standard techniques like ¹H and ¹³C NMR are fundamental, advanced methods can provide deeper insights.

Future characterization efforts could include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) would provide an exact mass measurement, confirming the elemental composition (C₁₁H₁₅NO₂). Fragmentation patterns observed in tandem MS (MS/MS) experiments could further elucidate the structure.

Solid-State NMR (ssNMR): If the compound can be obtained in a crystalline form, ssNMR could be used to study its structure, packing, and polymorphism in the solid state, which is information inaccessible from solution-state NMR.

Computational Spectroscopy: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). Comparing these computed spectra with experimental data provides a powerful validation of the structural assignment. For related compounds, predicted collision cross-section values are already used to aid in identification. uni.luuni.lu

Technique Information Gained Relevance
2D NMR (COSY, HSQC, HMBC)Definitive ¹H and ¹³C assignments, through-bond correlationsUnambiguous structure verification
High-Resolution Mass SpectrometryExact mass, elemental formula, fragmentation pathwaysMolecular formula confirmation and structural analysis
Solid-State NMRCrystalline structure, polymorphism, intermolecular interactionsUnderstanding solid-state properties
Vibrational Spectroscopy (FT-IR/Raman)Identification of functional groups (C=O, N-H, C-O) and fingerprintingConfirmation of molecular structure and purity

Integration of Machine Learning in Predictive Modeling and Synthesis

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and the optimization of synthetic processes. For this compound, ML could be applied in several impactful ways.

Property Prediction: ML models trained on large chemical databases could predict a range of physicochemical properties for the compound, such as solubility, boiling point, and chromatographic retention times, even before it is synthesized. More advanced models could predict spectroscopic data, such as NMR spectra or the collision cross-section values seen with similar molecules. uni.luuni.lu

Synthesis Optimization: Retrosynthesis algorithms based on ML can propose viable synthetic routes. Furthermore, ML models can be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize byproducts, reducing the need for extensive empirical experimentation.

Virtual Screening: If a particular application is hypothesized for this molecule (e.g., as a UV filter, polymer building block, or pharmaceutical intermediate), ML models could perform virtual screening to predict its efficacy and potential off-target effects by comparing its computed molecular descriptors against those of known active compounds.

Exploration of New Chemical Transformations and Reactivity Patterns

The functional groups of this compound—a secondary aniline (B41778) and a benzoate (B1203000) ester—offer a platform for exploring a variety of chemical transformations. Future research could uncover novel reactivity patterns.

C-H Activation/Functionalization: The N-methyl group and the aromatic ring possess C-H bonds that could be targets for modern C-H activation reactions. This would allow for the late-stage functionalization of the molecule to generate a library of derivatives with diverse properties without needing to rebuild the core structure from scratch.

Coupling Reactions: The secondary amine provides a handle for various coupling reactions. For example, Buchwald-Hartwig amination or Chan-Lam coupling could be explored to attach different aryl or vinyl groups, expanding the molecular complexity.

Polymer Chemistry: The molecule could potentially serve as a monomer. The amine and ester functionalities could be used in the synthesis of novel polyamides or polyesters. For instance, the amine could be reacted with diacyl chlorides, or the ester could undergo transesterification polymerization.

Photochemistry: The aminobenzoate scaffold is known to have interesting photochemical properties. Research into the photostability and potential photochemical reactions of this compound could reveal applications in materials science or as a photoremovable protecting group. The stability of related benzoate esters is a known area of study. cymitquimica.com

Q & A

Q. What are the common synthetic routes for Propan-2-yl 4-(methylamino)benzoate?

this compound can be synthesized via multi-step organic reactions. A typical approach involves:

  • Esterification : Reacting 4-(methylamino)benzoic acid with propan-2-ol under acidic conditions (e.g., SOCl₂ in methanol) to form the ester .
  • Reductive Amination : Using NaBH₄ to reduce intermediate Schiff bases (formed via condensation of aldehydes and amines) to stabilize the methylamino group .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and IR spectroscopy .

Q. How is this compound characterized in terms of structural and physicochemical properties?

Key characterization methods include:

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm proton and carbon environments, and IR spectroscopy to identify functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to determine molecular weight (e.g., observed m/z 193.242 for C₁₁H₁₅NO₂) .
  • Physicochemical Properties : LogP values (~2.37) calculated for solubility prediction, and PSA (38.33 Ų) for assessing hydrogen-bonding potential .

Q. What are the typical solubility profiles and formulation considerations for this compound in research settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) due to the ester and methylamino groups, but poorly soluble in water .
  • Formulation : For in vitro assays, dissolve in DMSO (≤100 mM stock solutions) and dilute with buffer to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Contradictions in NMR or IR data may arise from tautomerism or impurities. Methodological strategies include:

  • Multi-Technique Validation : Cross-validate NMR findings with X-ray crystallography (e.g., bond lengths and angles from single-crystal studies) .
  • Chromatographic Purity Checks : Use HPLC (e.g., C18 columns, 2.0 µL injection volume) to confirm purity >95% before spectral analysis .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify discrepancies .

Q. What crystallographic methods are employed to determine the three-dimensional structure of this compound complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : At 100 K to minimize thermal motion, with synchrotron radiation for high-resolution data (mean C–C bond length accuracy: 0.002 Å) .
  • Refinement : Use software like PHENIX for structure solution, achieving R factors <0.03 and wR factors <0.07 .
  • Validation : Check for centrosymmetric coordination (e.g., Zn²⁺ complexes with inversion symmetry) to confirm structural integrity .

Q. How do researchers design pharmacological assays to evaluate the bioactivity of this compound derivatives?

  • Binding Assays : Competitive binding experiments using radiolabeled ligands (e.g., adenosine A₂A receptor inverse agonist studies with 3H^3 \text{H}-ligands) .
  • Functional Assays : Cyclic AMP (cAMP) quantification via ELISA to assess receptor antagonism .
  • Cell-Based Models : Use HEK293 cells expressing target receptors for membrane preparation and dose-response analysis (IC₅₀ calculations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.